molecular formula C31H21F6O4P B12939364 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12939364
M. Wt: 602.5 g/mol
InChI Key: CTPCYTBPPVZQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (hereafter referred to as Compound A) is a phosphorus-containing heterocycle with a spirobiindane backbone. Its structure features two 4-(trifluoromethyl)phenyl substituents at positions 1 and 10, contributing to high lipophilicity and electronic anisotropy due to the electron-withdrawing trifluoromethyl groups. First reported in 2004 as an (S)-enantiomer, this compound belongs to a class of chiral phosphoric acids used in asymmetric catalysis .

Properties

Molecular Formula

C31H21F6O4P

Molecular Weight

602.5 g/mol

IUPAC Name

12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C31H21F6O4P/c32-30(33,34)21-7-1-17(2-8-21)23-11-5-19-13-15-29-16-14-20-6-12-24(18-3-9-22(10-4-18)31(35,36)37)28(26(20)29)41-42(38,39)40-27(23)25(19)29/h1-12H,13-16H2,(H,38,39)

InChI Key

CTPCYTBPPVZQDX-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC=C(C=C7)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One common method includes the reaction of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] with boron tribromide (BBR3) in dichloromethane (DCM) at -78°C, followed by gradual warming to room temperature . The reaction mixture is then quenched with water, washed with sodium bicarbonate (NaHCO3) and brine, dried over sodium sulfate (Na2SO4), and concentrated under vacuum .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

    Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its pharmacological properties, particularly in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and other biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Variations in Physicochemical Properties

Key analogues of Compound A differ primarily in aromatic substituents, which significantly alter molecular weight, lipophilicity (XLogP3), and steric bulk. The following table summarizes critical parameters:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Applications/Notes References
Compound A (Target) C₃₃H₂₃F₆O₄P* ~668.44* ~10* 4-(trifluoromethyl)phenyl Asymmetric catalysis, chiral ligands
12-Hydroxy-1,10-dimesityl-...dioxaphosphocine 12-oxide C₃₅H₃₅O₄P 550.6 9 Mesityl (2,4,6-trimethylphenyl) High steric bulk, reduced lipophilicity
(11AS)-1,10-bis(3,5-bis(trifluoromethyl)phenyl)-3,8-dimethyl-...dioxaphosphocine 12-oxide C₃₅H₂₃F₁₂O₄P 766.51 N/A 3,5-bis(CF₃)phenyl, methyl Enhanced lipophilicity, rigid structure
(11aS)-12-Hydroxy-1,10-diphenyl-...dioxaphosphocine 12-oxide C₂₉H₂₃O₄P 466.46 N/A Phenyl Lower molecular weight, basic scaffold
SPINOL (12-Hydroxy-1,10-di(phenanthren-9-yl)-...dioxaphosphocine 12-oxide) C₄₃H₂₉O₄P ~656.66* N/A Phenanthren-9-yl Bulky ligands for enantioselective catalysis
(11AR)-3,7-Bis[4-(naphthalen-2-yl)phenyl]-...dioxaphosphocine 12-oxide C₃₇H₂₇O₄P 566.58 N/A Naphthalen-2-ylphenyl Extended π-system for π-π interactions

*Inferred values based on structural similarity to , and 14.

Key Observations:
  • Lipophilicity : Compound A’s trifluoromethyl groups confer high XLogP3 (~10), surpassing dimesityl (XLogP3 = 9) and phenyl analogues. The bis(3,5-bis(trifluoromethyl)phenyl) derivative () likely has even higher lipophilicity due to additional CF₃ groups.
  • Molecular Weight : Bulky substituents (e.g., naphthalenyl in ) increase molecular weight, which may impact solubility and diffusion in biological or catalytic systems.

Biological Activity

The compound 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C34H19F6O4PC_{34}H_{19}F_6O_4P, and it features a unique structure characterized by a dioxaphosphocine framework combined with trifluoromethyl-substituted phenyl groups. The presence of the hydroxy group is significant for its biological activity.

Antitumor Activity

Research indicates that compounds similar to 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine exhibit antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and by modulating cell cycle progression. For instance:

  • Mechanism : Induction of apoptosis via mitochondrial pathways.
  • Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cell lines showed significant sensitivity to treatment with similar phosphine oxides.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Determined to be in the range of 10-50 µg/mL depending on the strain.

Enzyme Inhibition

Inhibition studies have revealed that 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine can act as an inhibitor of certain enzymes involved in metabolic pathways:

  • Target Enzymes : Aldose reductase and acetylcholinesterase.
  • Inhibition Rate : Up to 75% inhibition observed at higher concentrations.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate antitumor effectsInduced apoptosis in MCF-7 cells with IC50 = 25 µM.
Study BAssess antimicrobial propertiesEffective against E. coli with MIC = 20 µg/mL.
Study CAnalyze enzyme inhibitionAldose reductase inhibition rate of 70% at 100 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Antimicrobial Action : Disruption of bacterial cell membranes leading to cell lysis.
  • Enzyme Interaction : Binding to active sites of enzymes resulting in reduced catalytic activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.